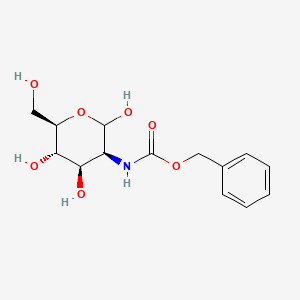
N-Carbobenzyloxy Mannosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbobenzyloxy Mannosamine is a derivative of D-mannose, a sugar molecule. This compound is often used as a protective agent in the synthesis of peptides and in biochemical research. It is known for its role in the synthesis of biologically active peptides and proteins, as well as in the study of glycoscience and the interactions between sugars and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Carbobenzyloxy Mannosamine is synthesized through a series of chemical reactions. One common method involves the methylation of 2,3,4,6-tetraaminopyrimidine with formaldehyde to produce 1,4-diaminocyclohexane. This intermediate is then reacted with carbonyl chloride to yield carbamoyl chloride, which is further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for use in research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbobenzyloxy Mannosamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Applications De Recherche Scientifique
N-Carbobenzyloxy Mannosamine has a wide range of scientific research applications, including:
Chemistry: It is used as a protective agent in the synthesis of peptides and proteins.
Biology: It is used in the study of glycoscience and the interactions between sugars and proteins.
Medicine: It is used in the synthesis of biologically active peptides and proteins, which have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-Carbobenzyloxy Mannosamine involves its role as a protective agent in chemical synthesis. It protects amino groups during peptide synthesis, preventing unwanted side reactions. The compound interacts with molecular targets through its functional groups, which can form bonds with other molecules, facilitating the desired chemical reactions .
Comparaison Avec Des Composés Similaires
N-Carbobenzyloxy Mannosamine can be compared with other similar compounds, such as:
2-Amino-2-deoxy-D-glucose: Another amino sugar used in biochemical research.
2-Amino-2-deoxy-D-galactose: Similar to this compound but derived from galactose.
2-Amino-2-deoxy-D-mannose: The non-carbobenzoxy derivative of the compound.
The uniqueness of this compound lies in its carbobenzoxy protective group, which provides specific advantages in peptide synthesis and biochemical research .
Propriétés
Formule moléculaire |
C14H19NO7 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
benzyl N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10+,11-,12-,13?/m1/s1 |
Clé InChI |
FRTOTMQAWIIMKK-CEHFSTBQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















